![molecular formula C17H15BrN4OS B4394601 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4394601.png)
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
Overview
Description
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is still not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects through the inhibition of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide has also been shown to have other biochemical and physiological effects. For example, studies have suggested that this compound may have anti-inflammatory properties, as well as the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide in lab experiments is its high potency and specificity. This compound has been shown to be highly effective at inducing apoptosis in cancer cells, while having minimal effects on normal cells. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for research involving 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide. One area of research involves the development of more potent and specific analogs of this compound, which may have even greater anti-cancer activity. Another area of research involves the use of this compound in combination with other anti-cancer agents, in order to enhance its therapeutic efficacy. Finally, there is also potential for the use of 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Scientific Research Applications
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for the treatment of cancer. Studies have shown that 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is able to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells.
properties
IUPAC Name |
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-14(11-6-4-3-5-7-11)16-21-22-17(24-16)20-15(23)12-8-13(18)10-19-9-12/h3-10,14H,2H2,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWHCGGQXJWIFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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